N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride
Overview
Description
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyrrole core with a methyl group at the 4-position and an N-methyl group attached to the pyrrole nitrogen. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus , as well as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .
Mode of Action
It’s worth noting that similar compounds have been found to act as allosteric inhibitors . Allosteric inhibitors work by binding to a site other than the active site on the target protein, leading to a conformational change that affects the protein’s activity.
Biochemical Pathways
Related compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride may also interact with these or similar pathways.
Result of Action
Similar compounds have been found to have significant activity against various viruses , suggesting that this compound may also have antiviral properties.
Biochemical Analysis
Biochemical Properties
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lysine-specific demethylases such as KDM1A and LSD1, which are involved in the regulation of gene transcription through DNA methylation . These interactions are crucial as they can influence the methylation status of histones, thereby affecting gene expression and cellular function.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting KDM1A and LSD1, the compound can alter the methylation patterns of histones, leading to changes in gene expression . This can result in various cellular outcomes, including altered cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of lysine-specific demethylases, inhibiting their activity . This inhibition prevents the demethylation of histones, thereby maintaining the methylation marks that regulate gene expression. Additionally, the compound may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained inhibition of lysine-specific demethylases, resulting in prolonged changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit lysine-specific demethylases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to the respiratory system and other organs . Threshold effects and dose-response relationships are critical for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This reaction is carried out using methyl iodide and allyl, propargyl, or benzyl bromides in the presence of sodium hydride in tetrahydrofuran (THF) as the solvent . The resulting N-substituted derivatives are then further processed to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the N-methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the N-methyl group.
Scientific Research Applications
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thienopyrrole derivatives.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share the thienopyrrole core structure and have shown activity against hepatitis C virus and other viruses.
N-substituted methyl 4H-thieno[3,2-b]pyrrole-5-carboxylates: These derivatives are synthesized using similar alkylation reactions and have been studied for their potential biological activities.
Uniqueness
N-methyl-N-[(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]amine hydrochloride is unique due to its specific N-methyl substitution, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its ability to interact with certain molecular targets, making it a valuable compound for research in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-methyl-1-(4-methylthieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.ClH/c1-10-6-7-5-9-8(11(7)2)3-4-12-9;/h3-5,10H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWOUDJRMHOUBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1C)C=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594511 | |
Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335033-68-6 | |
Record name | 4H-Thieno[3,2-b]pyrrole-5-methanamine, N,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335033-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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